molecular formula C23H22ClNO6S B5732816 (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B5732816
M. Wt: 475.9 g/mol
InChI Key: RLQCITVBIRFMLL-UHFFFAOYSA-N
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Description

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring with a sulfonylamino propanoate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps. The initial step often includes the formation of the chromen ring through a cyclization reaction. This is followed by the introduction of the chloro and oxo groups under controlled conditions. The final step involves the attachment of the sulfonylamino propanoate group through a substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the biological context, but they often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate apart from similar compounds is its combination of a chromen ring with a sulfonylamino propanoate group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO6S/c1-14-6-8-15(9-7-14)32(28,29)25-11-10-22(26)30-21-13-20-18(12-19(21)24)16-4-2-3-5-17(16)23(27)31-20/h6-9,12-13,25H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCITVBIRFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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